molecular formula C19H21FN2O3S B2711973 (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109442-00-2

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2711973
CAS No.: 2109442-00-2
M. Wt: 376.45
InChI Key: QLSLOWICEWHHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for conformational rigidity and pharmacological relevance. Key structural attributes include:

  • Stereochemistry: (1R,5S) configuration, which optimizes spatial orientation for target binding .
  • Sulfonyl group: A 4-fluoro-3-methylphenylsulfonyl moiety at the 8-position, contributing to electronic and steric modulation .

This structural profile suggests applications in central nervous system (CNS) targeting or enzyme inhibition, though explicit biological data are unavailable in the provided evidence.

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13-9-18(6-7-19(13)20)26(23,24)22-14-4-5-15(22)11-17(10-14)25-16-3-2-8-21-12-16/h2-3,6-9,12,14-15,17H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLOWICEWHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl and pyridin-3-yloxy groups. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.

    Introduction of Functional Groups: The sulfonyl and pyridin-3-yloxy groups are introduced through substitution reactions, often using reagents like sulfonyl chlorides and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle increased volumes.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyridin-3-yloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for various receptors or enzymes can be explored.

Medicine

In medicinal chemistry, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be leveraged to improve the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

Compound Name Sulfonyl Substituent Key Differences vs. Target Compound Reference
Target Compound 4-Fluoro-3-methylphenyl Reference standard
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-fluoro-phenoxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole Increased heterocyclic bulk; potential for altered metabolic stability
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Nitro group introduces strong electron-withdrawing effects; may reduce bioavailability

Analysis :

  • Fluorine substitution (as in the target) balances lipophilicity and metabolic resistance compared to bulkier groups (e.g., pyrazole in ).
  • Nitro groups () enhance reactivity but may compromise stability in physiological conditions.

Modifications at the 3-Position (Ether/Oxy Groups)

Compound Name 3-Position Substituent Key Differences vs. Target Compound Reference
Target Compound Pyridin-3-yloxy Optimal H-bonding with meta-position pyridine N
(1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy Ortho-position N may sterically hinder interactions
(1R,3r,5S)-3-(4-Fluoro-phenoxy)-8-azabicyclo[3.2.1]octane 4-Fluorophenoxy Lacks heteroaromaticity; reduced polarity

Analysis :

  • Pyridin-3-yloxy (target) offers a meta-position nitrogen for directed H-bonding vs. steric challenges in pyridin-2-yloxy analogs ().

Stereochemical and Core Modifications

Compound Name Core/Stereochemistry Key Differences vs. Target Compound Reference
Target Compound (1R,5S)-8-azabicyclo[3.2.1]octane Reference stereochemistry
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate Methyl group at N8; ester substituent Increased lipophilicity; altered pharmacokinetics
Littorine [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-2-hydroxy-3-phenylpropanoate] Methyl at N8; ester with chiral alcohol Natural product analog; distinct metabolic pathways

Analysis :

  • Ester groups () introduce hydrolytic liabilities compared to the target’s stable sulfonyl linkage.

Physicochemical Properties

Property Target Compound (1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (1R,3r,5S)-8-((3,5-Dimethylpyrazole)sulfonyl)-3-(4-fluoro-phenoxy)
Molecular Weight 404.45 g/mol (estimated) 277.2 g/mol (salt form) ~450 g/mol (estimated)
logP (Estimated) ~2.8 (moderate lipophilicity) ~1.5 (due to dihydrochloride) ~3.2 (higher lipophilicity)
Key Functional Groups Sulfonyl, pyridin-3-yloxy Pyridin-2-yloxy, dihydrochloride Sulfonyl, pyrazole, fluorophenoxy

Analysis :

  • The target’s logP (~2.8) suggests balanced membrane permeability and solubility.
  • Salt forms () improve aqueous solubility but may limit blood-brain barrier penetration.

Biological Activity

The compound (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure with specific functional groups that contribute to its biological properties. The presence of the sulfonyl group and the pyridinyl moiety are significant for its interaction with biological targets.

Structural Formula

C17H20FN2O3S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This compound has been shown to inhibit NAAA, which plays a role in regulating inflammatory responses by degrading palmitoylethanolamide (PEA), an endocannabinoid associated with pain and inflammation management .
  • Enzyme Inhibition : The sulfonyl group enhances the compound's ability to form non-covalent interactions with target proteins, potentially affecting their activity and leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : By inhibiting NAAA, it helps maintain higher levels of PEA, contributing to reduced inflammation .
  • Analgesic Properties : The modulation of endocannabinoid levels can lead to pain relief, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NAAA
AnalgesicIncreased levels of PEA
Enzyme inhibitionNon-covalent binding to target proteins

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • In Vitro Studies : Research demonstrated that derivatives with similar structures showed significant inhibitory activity against NAAA in low nanomolar concentrations, suggesting a strong therapeutic potential for managing inflammatory conditions .
  • In Vivo Pharmacological Data : Animal models have indicated that these compounds can effectively reduce pain and inflammation, supporting their use in clinical settings for chronic pain management .

Comparative Analysis

Comparative studies with other azabicyclo[3.2.1]octane derivatives reveal that modifications in the chemical structure significantly influence biological activity:

Table 2: Comparison of Azabicyclo[3.2.1]octane Derivatives

Compound NameIC50 (µM)Activity TypeReference
Compound A0.042NAAA Inhibition
Compound B0.065Anti-inflammatory
(1R,5S)-Target CompoundTBDPotentially similarThis Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.